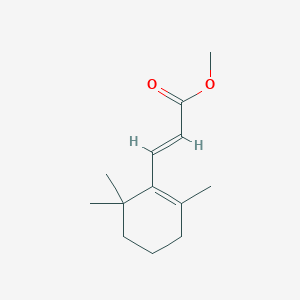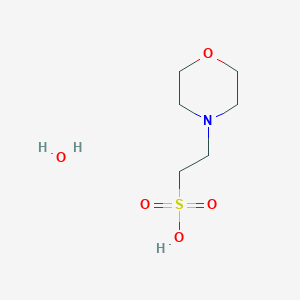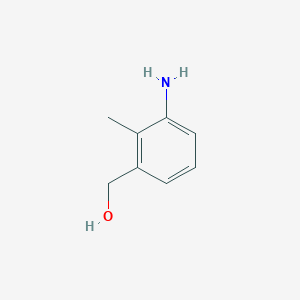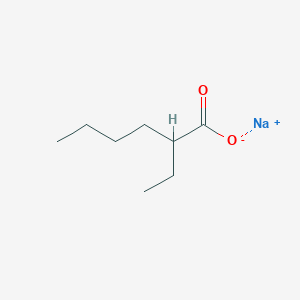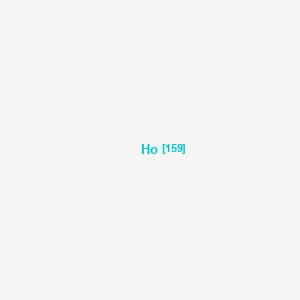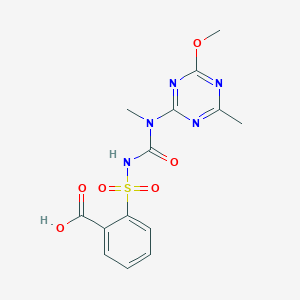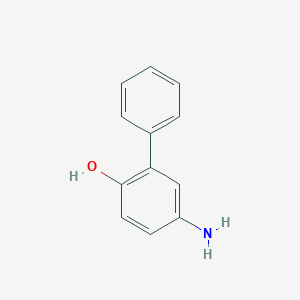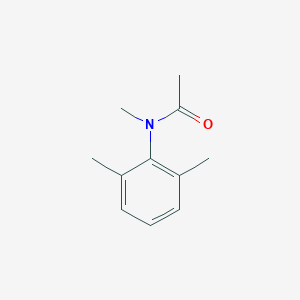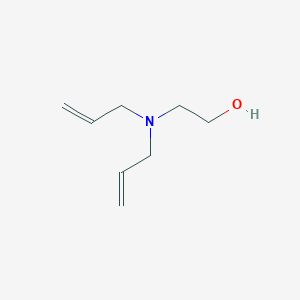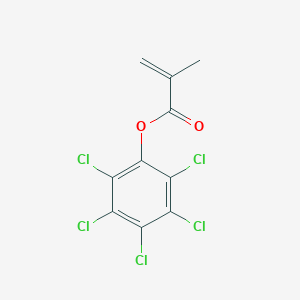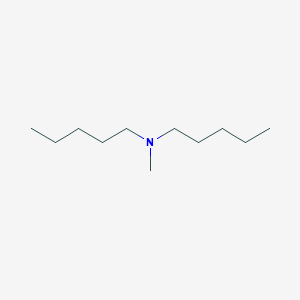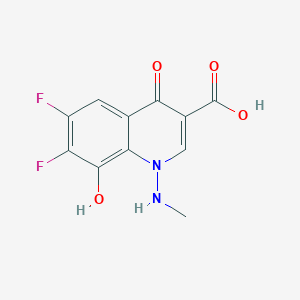
Marbofloxacin Impurity A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Marbofloxacin is a fluoroquinolone veterinary antibiotic used to treat infections in animals. The quality control of such pharmaceuticals is crucial to ensure their safety and efficacy. Impurities in pharmaceuticals can arise from various sources, including the synthesis process, degradation during storage, or interactions with other substances. The identification and quantification of these impurities are essential for drug approval and batch release.
Synthesis Analysis
The synthesis of fluoroquinolones like marbofloxacin can lead to the formation of impurities. In the case of a related compound, moxifloxacin, four prominent impurities were detected during the synthesis process . These impurities were isolated and characterized using high-performance liquid chromatography (HPLC) and various spectral data, including 1H, 13C NMR, DEPT, IR, and mass spectrometry. Although the specific impurities of marbofloxacin were not detailed, the process of identifying and characterizing impurities in moxifloxacin provides a framework for similar analyses in marbofloxacin .
Molecular Structure Analysis
The molecular structure of impurities is crucial for understanding their properties and potential effects on the drug's safety profile. In the case of moxifloxacin, the impurities were structurally identified and characterized, providing insights into their chemical nature . This level of detail is necessary for marbofloxacin impurities to assess their impact on the drug's stability and efficacy.
Chemical Reactions Analysis
Impurities can undergo various chemical reactions, including degradation under stress conditions. A study on marbofloxacin tablets revealed that significant degradation occurred under acidic conditions, and moderate degradation was observed under oxidative stress . The degradation products were well resolved from the main peak and its impurities, indicating the robustness of the analytical method used for their separation .
Physical and Chemical Properties Analysis
The physical and chemical properties of impurities influence their behavior in the drug formulation and their potential to affect the drug's performance. The novel stability-indicating reversed-phase ion-pair chromatographic method developed for marbofloxacin tablets was able to separate impurities and degradation products, suggesting that these substances have distinct physical and chemical properties from the active drug . This method met the Veterinary International Conference on Harmonization requirements, demonstrating its suitability for impurity quantitation in marbofloxacin tablets .
Aplicaciones Científicas De Investigación
Analytical Method Development and Validation
Development of Stability-Indicating Methods : A novel stability-indicating isocratic reversed-phase ion-pair chromatographic method was designed for the separation and quantification of marbofloxacin impurities, including Impurity A, in the presence of degradation products. This method, developed by Maheshwari, Shukla, and Dare (2018), was applied to marbofloxacin tablets, demonstrating its utility in the quality control of veterinary pharmaceuticals (Maheshwari, Shukla, & Dare, 2018).
Eco-Friendly UV Spectrophotometric Method : Another study by da Silva et al. (2022) focused on developing an eco-friendly UV spectrophotometric method for evaluating Marbofloxacin in tablet formulations. The method was validated for its efficacy, indicating stability, and aligns with the principles of green analytical chemistry. This research underscores the growing importance of sustainable practices in pharmaceutical analysis (da Silva, Lustosa, Torres, & Kogawa, 2022).
Pharmacokinetic Studies
Pharmacokinetics and Pharmacodynamics Integration : Aliabadi and Lees (2002) explored the pharmacokinetics (PK) of marbofloxacin in calf serum, exudate, and transudate. Their study highlighted the drug's distribution and efficacy against respiratory infections in cattle, providing a basis for optimizing dosage regimens for veterinary applications (Aliabadi & Lees, 2002).
PBPK Model for Edible Tissues in Pigs : A study by Viel et al. (2023) developed a physiologically based pharmacokinetic (PBPK) model to predict marbofloxacin distribution in edible tissues and intestinal exposure in pigs. This research aids in estimating withdrawal periods for marbofloxacin-treated livestock, ensuring food safety (Viel, Nouichi, Le Van Suu, Rolland, Sanders, Laurentie, Manceau, & Henri, 2023).
Propiedades
IUPAC Name |
6,7-difluoro-8-hydroxy-1-(methylamino)-4-oxoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O4/c1-14-15-3-5(11(18)19)9(16)4-2-6(12)7(13)10(17)8(4)15/h2-3,14,17H,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORYSGPURSAYCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNN1C=C(C(=O)C2=CC(=C(C(=C21)O)F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Marbofloxacin Impurity A | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

